molecular formula C7H7ClO2 B1369970 3-Chloro-4-(hydroxymethyl)phenol CAS No. 171569-42-9

3-Chloro-4-(hydroxymethyl)phenol

Cat. No. B1369970
Key on ui cas rn: 171569-42-9
M. Wt: 158.58 g/mol
InChI Key: BDQASBWZSSWBCP-UHFFFAOYSA-N
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Patent
US08399436B2

Procedure details

To a solution of 2-chloro-4-hydroxybenzoic acid hydrate (5.0 g, 26.2 mmol, Acros) in THF (80 ml) was added dropwise 1 M borane-tetrahydrofuran complex (50 ml, 50 mmol, Aldrich) at ambient temperature under nitrogen. The resulting suspension was stirred at ambient temperature for 20 min and then heated to 80° C. for 1.5 h. To the reaction at ambient temperature was added a further amount of 1 M borane-tetrahydrofuran (20 ml, 20 mmol) and the suspension heated to 80° C. for 1 h. The solution was allowed to cool to ambient temperature and then carefully quenched by dropwise addition of methanol (40 ml). The solution was heated to 80° C. for 40 min. The solvent was removed in vacuo and the residue applied to a 50 g aminopropyl cartridge (pre-washed with methanol). The cartridge was eluted with methanol and the combined methanol fractions concentrated in vacuo to leave a white solid (4.58 g). A portion of the semi-crude material (1.5 g) was pre-absorbed on florosil and purified on silica (100 g) using 0-100% ethyl acetate-cyclohexane. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a white solid (0.92 g); LCMS: (System 4) (M-H)−=157, tRET=1.29 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[Cl:2][C:3]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:4]=1[C:5](O)=[O:6].B.O1CCCC1>C1COCC1>[Cl:2][C:3]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:4]=1[CH2:5][OH:6] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O.ClC1=C(C(=O)O)C=CC(=C1)O
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
B.O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at ambient temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
To the reaction at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the suspension heated to 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
carefully quenched by dropwise addition of methanol (40 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 80° C. for 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
the residue applied to a 50 g aminopropyl cartridge (pre-washed with methanol)
WASH
Type
WASH
Details
The cartridge was eluted with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined methanol fractions concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.58 g
YIELD: CALCULATEDPERCENTYIELD 110.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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